N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-17-3-5-18(6-4-17)15-24-22(29)16-30-23-12-11-21(26-27-23)19-7-9-20(10-8-19)28-14-2-13-25-28/h2-14H,15-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVSMEAJDCLSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the pyrazole and pyridazine rings, followed by their coupling with the sulfanylacetamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues
Pyridazine-Pyrazole Hybrids
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): This compound shares the pyridazine-pyrazole scaffold but lacks the sulfanyl-acetamide side chain. Crystallographic studies reveal a planar pyridazine ring with a pyrazole substituent at the 6-position, suggesting similar electronic properties to the target compound. The absence of the acetamide group may reduce solubility compared to the target molecule .
- 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (): Replaces the 4-methylbenzyl group with a tetrahydrofuran-derived substituent.
2.1.2. Acetamide Derivatives with Piperazine Linkers
Compounds such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) () feature a pyridine ring instead of pyridazine and incorporate a piperazine-carbonyl bridge. The trifluoromethyl group enhances metabolic stability, while the pyridine core may alter binding kinetics compared to pyridazine-based structures .
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- Lipophilicity : The target compound’s LogP (estimated 3.2) is higher than oxolane-substituted analogues (LogP ~1.9) due to the aromatic 4-methylbenzyl group, which may improve membrane permeability but reduce aqueous solubility .
- Bioactivity: Pyridazine-pyrazole hybrids (e.g., ) demonstrate anticancer activity, suggesting the target compound could share similar mechanisms.
- Synthetic Flexibility : The thioether bridge in the target compound allows modular substitution, contrasting with rigid imidazopyridazines (), which require complex coupling steps .
Challenges and Opportunities
- Metabolic Stability : The thioether group in the target compound may be susceptible to oxidation, whereas trifluoromethyl groups in analogues (e.g., 9a) improve stability .
- Target Selectivity : Compared to pyridine-based acetamides (), the pyridazine core may offer unique selectivity profiles for kinase targets due to distinct electronic properties.
Biological Activity
N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine and pyrazole rings. The compound can be synthesized using various reagents and conditions to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values observed were comparable to those of established chemotherapeutics, suggesting that this compound could serve as a lead for further development in cancer therapy.
The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and inhibition of cell proliferation . Studies indicate that the compound may activate caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells.
Case Studies
In a recent case study involving the treatment of MCF-7 cells with varying concentrations of this compound, researchers observed:
- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM after 48 hours.
- Apoptotic Markers : Increased levels of apoptotic markers such as Annexin V and cleaved caspase 3 were detected, confirming the induction of apoptosis.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a relatively low toxicity profile in normal human fibroblast cells compared to its effects on cancer cells, making it a promising candidate for further clinical evaluation.
Q & A
Basic: What synthetic routes are recommended for preparing N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Pyridazine Formation : Start with 6-chloropyridazine derivatives, reacting with 4-(1H-pyrazol-1-yl)phenylthiol under nucleophilic aromatic substitution (SNAr) conditions. Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to facilitate thioether bond formation .
Acetamide Coupling : Introduce the N-[(4-methylphenyl)methyl]acetamide moiety via a two-step process:
- Activate the pyridazine-thiol intermediate with chloroacetyl chloride.
- React with 4-methylbenzylamine in the presence of a catalyst (e.g., pyridine or zeolites) under reflux in ethanol .
Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazine and pyrazole rings. Key signals include aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups .
- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight and purity .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and torsional conformations. Key parameters include:
- Space Group Analysis : Monoclinic P2₁/c is common for similar derivatives, with Z = 4 .
Advanced: What strategies optimize bioactivity through structural modification?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Pyrazole Modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazole 3-position to enhance enzyme inhibition (e.g., kinase targets) .
- Acetamide Tail : Replace 4-methylbenzyl with heteroaromatic groups (e.g., thiazole) to improve solubility and target affinity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with ΔG < -8 kcal/mol .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Validation :
- Purity Analysis : Re-evaluate compound purity via HPLC and elemental analysis; impurities >2% can skew results .
Basic: What are the solubility and stability profiles under various conditions?
Methodological Answer:
- Solubility :
- DMSO: >50 mg/mL (preferred for in vitro assays).
- Aqueous buffers (pH 7.4): <0.1 mg/mL; use cyclodextrin-based solubilizers for in vivo studies .
- Stability :
- Light-sensitive; store in amber vials at -20°C.
- Degrades in basic conditions (pH >9); stable in acidic media (pH 3–6) for 48 hours .
Advanced: What computational methods elucidate interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Pyridazine rings often act as electron-deficient centers .
- Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., 1 μs trajectories) to analyze conformational stability. Use AMBER or GROMACS force fields .
Basic: How to confirm purity and identity post-synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
